2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid
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Description
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is a chemical compound with the CAS Number: 247228-33-7 . It has a molecular weight of 226.25 and its IUPAC name is (2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported. For instance, the synthesis of enantiomerically enriched 1,4-benzodioxanes was achieved via ring closing metathesis using an efficient nitro-Grela catalyst . The starting 1,4-benzodioxines were readily synthesized .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O4S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that compounds with similar structures have been involved in various chemical reactions. For example, direct asymmetric hydrogenation of the 1,4-benzodioxine derivatives has been realized recently via Ir-catalyzed reduction of 2-aryl-1,4-benzodioxines .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Safety and Hazards
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQUASIPWNWBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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